molecular formula C26H27NO6S B491511 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-77-3

2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491511
CAS No.: 361179-77-3
M. Wt: 481.6g/mol
InChI Key: FUQHMHNOWZMBKB-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C26H27NO6S. This compound is known for its unique structural features, which include a naphthofuran core, a mesitylsulfonyl group, and a methoxyethyl ester.

Preparation Methods

The synthesis of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The mesitylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. The naphthofuran core may interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate include:

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6S/c1-15-12-16(2)25(17(3)13-15)34(29,30)27-22-14-21-23(26(28)32-11-10-31-5)18(4)33-24(21)20-9-7-6-8-19(20)22/h6-9,12-14,27H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHMHNOWZMBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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